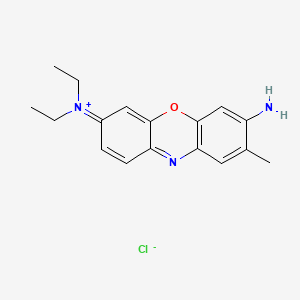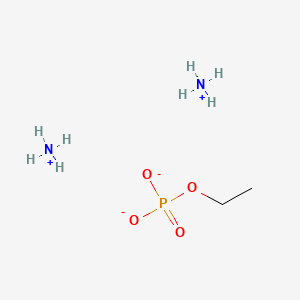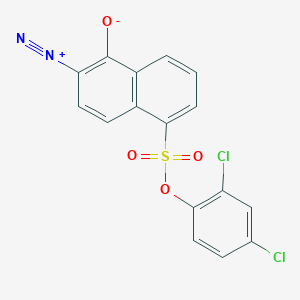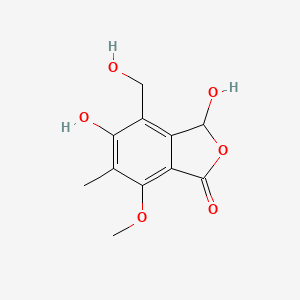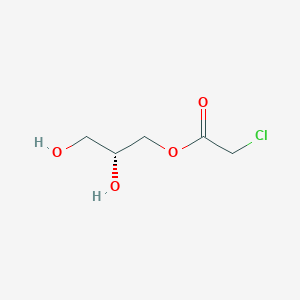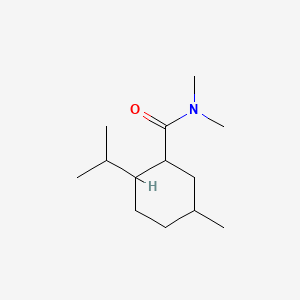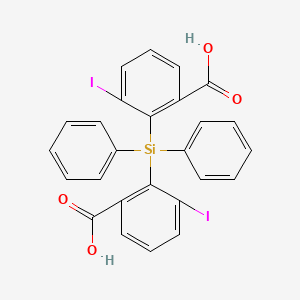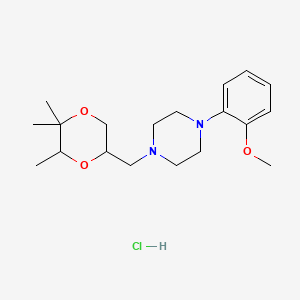
Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route may involve:
Starting Materials: Piperazine, 2-methoxyphenyl derivative, and 5,5,6-trimethyl-1,4-dioxane.
Reaction Conditions: The reaction may be carried out in the presence of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) under reflux conditions.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Piperazine derivatives are widely used in organic synthesis as intermediates for the preparation of more complex molecules.
Biology
In biological research, piperazine compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine
Piperazine derivatives have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and parasitic infections.
Industry
In the industrial sector, piperazine compounds are used as corrosion inhibitors and in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of piperazine derivatives varies depending on their specific structure and target. Generally, these compounds can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors to modulate their activity.
Enzymes: Inhibiting enzyme activity by binding to the active site.
Ion Channels: Modulating ion channel function to alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound with a simple structure.
1-Phenylpiperazine: A derivative with a phenyl group attached to the piperazine ring.
1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring.
Uniqueness
The uniqueness of Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride lies in its specific substituents, which may confer distinct pharmacological properties and applications compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
97306-36-0 |
|---|---|
Molekularformel |
C19H31ClN2O3 |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[(5,5,6-trimethyl-1,4-dioxan-2-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-19(2,3)23-14-16(24-15)13-20-9-11-21(12-10-20)17-7-5-6-8-18(17)22-4;/h5-8,15-16H,9-14H2,1-4H3;1H |
InChI-Schlüssel |
ZZNZMAMRCSVBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OCC(O1)CN2CCN(CC2)C3=CC=CC=C3OC)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





